molecular formula C8H12Cl2N4 B2670721 (1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride CAS No. 2126178-62-7

(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride

Cat. No.: B2670721
CAS No.: 2126178-62-7
M. Wt: 235.11
InChI Key: KTRSUZISQUHCRN-UHFFFAOYSA-N
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Description

“(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride” is a chemical compound with the molecular formula C8H11ClN4 . It is a product offered by Benchchem for CAS No. 2126178-62-7.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N4.2ClH/c1-12-8-7(5-11-12)2-6(3-9)4-10-8;;/h2,4-5H,3,9H2,1H3;2*1H . This indicates that the compound contains a pyrazolo[3,4-b]pyridine skeleton, which consists of a pyrazole fused to a pyridine .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • Research has explored the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing the 1,2,3-triazole moiety due to their antitrypanosomal activity and potential as antimetabolites in purine biochemical reactions. These compounds have shown a wide range of pharmaceutical interest (Abdelriheem, Zaki, & Abdelhamid, 2017).
  • Studies have focused on the synthesis of enaminones as building blocks for substituted pyrazoles with antitumor and antimicrobial activities. This approach has led to the discovery of compounds with significant cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) (Riyadh, 2011).
  • The synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives from 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile has been reported. These compounds have been investigated for their potential applications in various pharmacological and chemical contexts (Aly, 2006).

Advancements in Heterocyclic Chemistry

  • Research on the synthesis of 3-substituted pyrazolo[1,5-a]pyridine derivatives has revealed their inhibitory activity on platelet aggregation, showing promise for the development of new therapeutic agents (Awano, Suzue, & Segawa, 1986).
  • A novel synthetic approach for creating pyrazolo[4,3-d]pyrimidines has been developed, highlighting the versatility and potential of these compounds in drug discovery and development (Takei, Yasuda, & Takagaki, 1979).

Future Directions

As pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine , future research could focus on exploring the potential biomedical applications of “(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride”.

Properties

IUPAC Name

(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c1-12-8-7(5-11-12)2-6(3-9)4-10-8;;/h2,4-5H,3,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRSUZISQUHCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)CN)C=N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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